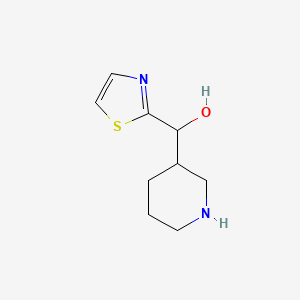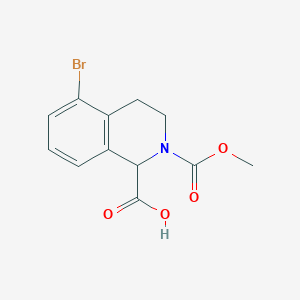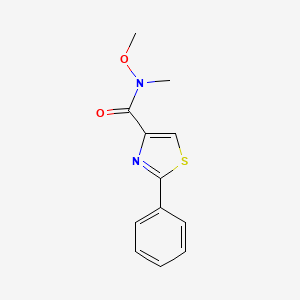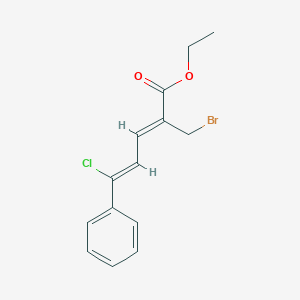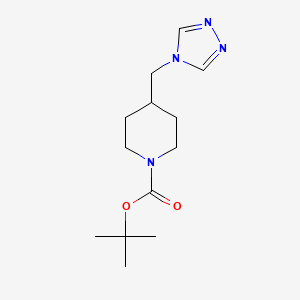
Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with triazole-containing compounds. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound is reacted with a triazole derivative under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound serves as a useful building block in the synthesis of various organic compounds.
Uniqueness
Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate is unique due to the presence of the triazole moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group.
Eigenschaften
Molekularformel |
C13H22N4O2 |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-11(5-7-17)8-16-9-14-15-10-16/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
XQRYTTHQJXSCCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)
![Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B12633517.png)
![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)
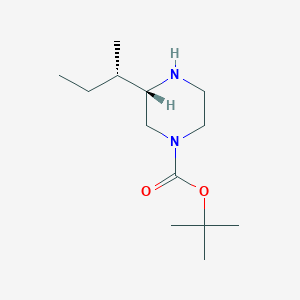
![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)
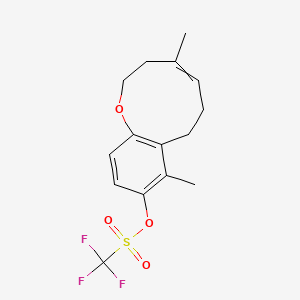
![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)
![3-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12633551.png)

